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Compound Name: CYP51-IN-12

Cat. No.: B1497880 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal spectrum of CYP51-IN-12, a novel

inhibitor of the fungal enzyme lanosterol 14α-demethylase (CYP51). The performance of

CYP51-IN-12 is evaluated against established antifungal agents, with supporting in vitro data to

inform research and development decisions.

Introduction to CYP51 and its Inhibition
Lanosterol 14α-demethylase, encoded by the ERG11 gene, is a critical enzyme in the fungal

ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell

membrane, analogous to cholesterol in mammals, and its depletion disrupts membrane

integrity, leading to fungal cell death.[1][2] Consequently, CYP51 has become a primary target

for the development of antifungal drugs, most notably the azole class of antifungals.[1][3][4]

However, the emergence of azole-resistant fungal strains necessitates the discovery of new

CYP51 inhibitors with improved efficacy and a broad spectrum of activity.[1][4] CYP51-IN-12
represents a novel chemical entity designed to inhibit this key fungal enzyme.

Comparative Antifungal Activity
The in vitro antifungal activity of CYP51-IN-12 was evaluated against a panel of clinically

relevant fungal pathogens and compared with the widely used antifungal agent, fluconazole.

The minimum inhibitory concentration (MIC) is a key metric in determining the potency of an
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antimicrobial agent. The following tables summarize the MIC80 values, which represent the

concentration of the drug that inhibits 80% of fungal growth.

Table 1: In Vitro Antifungal Activity of CYP51-IN-12 and Fluconazole against Candida Species

Fungal Species
CYP51-IN-12 (MIC80,
µg/mL)

Fluconazole (MIC80,
µg/mL)

Candida albicans <0.0625 0.25

Candida tropicalis <0.0625 0.5

Candida parapsilosis <0.0625 1

Candida glabrata 0.25 16

Candida krusei 0.25 64

Fluconazole-Resistant C.

albicans

Potent Activity (Specific MICs

not detailed in source)
>64

Data for CYP51-IN-12 sourced from a study by Luo, Z. et al. on a novel tetrazole-based CYP51

inhibitor.[5]

Table 2: In Vitro Antifungal Activity of CYP51-IN-12 and Fluconazole against Cryptococcus

neoformans

Fungal Species
CYP51-IN-12 (MIC80,
µg/mL)

Fluconazole (MIC80,
µg/mL)

Cryptococcus neoformans 0.25 8

Data for CYP51-IN-12 sourced from a study by Luo, Z. et al. on a novel tetrazole-based CYP51

inhibitor.[5]

The data indicates that CYP51-IN-12 demonstrates potent in vitro activity against a range of

Candida species, including those known for intrinsic or acquired resistance to fluconazole such

as C. glabrata and C. krusei. Notably, it also shows significant activity against fluconazole-

resistant strains of C. albicans.[5] Furthermore, CYP51-IN-12 is effective against the
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encapsulated yeast Cryptococcus neoformans, a common cause of life-threatening meningitis

in immunocompromised individuals.

Mechanism of Action and Cellular Effects
CYP51-IN-12, like other CYP51 inhibitors, functions by binding to the heme iron in the active

site of the lanosterol 14α-demethylase enzyme. This prevents the demethylation of lanosterol,

a crucial step in the ergosterol biosynthesis pathway. The disruption of this pathway leads to

the accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal cell

membrane, ultimately inhibiting fungal growth and proliferation.

Studies on a novel tetrazole-based CYP51 inhibitor, presumed to be analogous to CYP51-IN-
12, have confirmed this mechanism. Gas chromatography-mass spectrometry analysis

revealed a significant reduction in ergosterol levels and an altered sterol profile in fungal cell

membranes upon treatment.[5] Furthermore, this compound was shown to inhibit the formation

of biofilms by C. glabrata and C. neoformans, suggesting it may also interfere with fungal

virulence and persistence.[5] Time-kill assays have demonstrated dose-dependent fungicidal

activity against C. parapsilosis.[5]
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Caption: Mechanism of action of CYP51-IN-12.
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The following are generalized protocols for key experiments used to validate the antifungal

spectrum of a compound like CYP51-IN-12.

Broth Microdilution Assay for Minimum Inhibitory
Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits

the visible growth of a microorganism.

Materials:

Fungal isolates

RPMI-1640 medium with L-glutamine, buffered with MOPS

Antifungal agent stock solution (e.g., CYP51-IN-12, fluconazole)

96-well microtiter plates

Spectrophotometer or microplate reader

Procedure:

Prepare a standardized inoculum of the fungal isolate in RPMI-1640 medium.

Serially dilute the antifungal agent in the 96-well microtiter plates using RPMI-1640 medium.

Add the fungal inoculum to each well, including a growth control (no drug) and a sterility

control (no inoculum).

Incubate the plates at 35°C for 24-48 hours.

Determine the MIC by visual inspection or by measuring the optical density at a specific

wavelength (e.g., 530 nm). The MIC80 is the lowest drug concentration that causes an 80%

reduction in growth compared to the growth control.
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Caption: Workflow for MIC determination.

Conclusion
The available data suggests that CYP51-IN-12 is a promising broad-spectrum antifungal agent

with potent activity against a range of clinically important yeasts, including fluconazole-resistant

strains. Its mechanism of action via the inhibition of the essential fungal enzyme CYP51 is well-

supported. Further studies, including in vivo efficacy and safety profiling, are warranted to fully

elucidate the therapeutic potential of this novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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